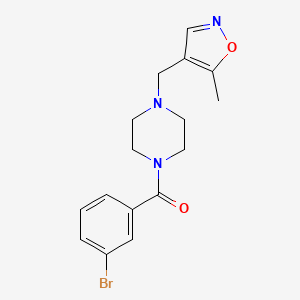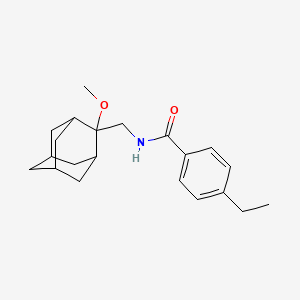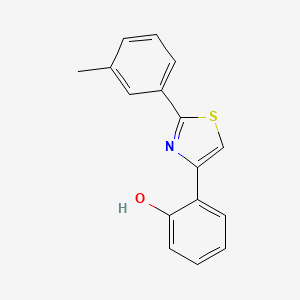![molecular formula C20H21N3O4 B2364497 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941902-43-8](/img/structure/B2364497.png)
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Complex Formation
The compound exhibits potential in chemical synthesis, particularly in the formation of heterocycles and complexation with metals. For instance, Ohkanda et al. (1993) demonstrated the synthesis of N-hydroxyamide-containing heterocycles, which can form complexes with iron(III) in acidic conditions, although with stability constants lower than natural ferrioxamine B (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Biochemical Applications
The compound has been identified through virtual screening as a potential inhibitor targeting the urokinase receptor, showing promise in breast cancer metastasis treatment. Wang et al. (2011) synthesized an analogue leading to significant results in breast invasion, migration, and adhesion assays, besides blocking angiogenesis (Wang et al., 2011).
Pharmacokinetic Characterization
In pharmacokinetics, this compound has been used as a model for studying drug absorption and distribution. For example, Liang et al. (2020) synthesized a deuterium-labeled version of a similar compound for use as an internal standard in LC–MS analysis in pharmacokinetic studies (Liang, Wang, Yan, & Wang, 2020).
Antimicrobial and Antifilarial Activity
Research also indicates potential antimicrobial and antifilarial activities. Reddy et al. (2003) synthesized N-(Substituted)-N′-ureas that showed significant antibacterial activity against various pathogens (Reddy, Reddy, & Raju, 2003). Similarly, Ram et al. (1984) synthesized ureas demonstrating antifilarial activity against specific parasites (Ram et al., 1984).
Fluorescent Brighteners and Optical Applications
The compound has applications in fluorescent brighteners and integrated photonics. Harishkumar et al. (2012) developed a method to prepare fluorescent derivatives showing moderate to low emission intensities, potentially useful as brighteners (Harishkumar, Mahadevan, & Masagalli, 2012).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-9-8-23-12-16(15-4-2-3-5-17(15)23)22-20(24)21-11-14-6-7-18-19(10-14)27-13-26-18/h2-7,10,12H,8-9,11,13H2,1H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRIALDPBIBLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-ethoxybenzoate](/img/structure/B2364417.png)





![1-O'-Tert-butyl 4-O-ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1',4-dicarboxylate](/img/structure/B2364428.png)


![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2364434.png)
